![molecular formula C15H32ClNO2 B13761640 diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride CAS No. 24589-39-7](/img/structure/B13761640.png)
diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride is a chemical compound with the molecular formula C15H32ClNO2 and a molecular weight of 293.873. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride typically involves the esterification of 2-ethyl-2-methylhexanoic acid with diethylaminoethanol, followed by quaternization with a suitable alkylating agent such as methyl chloride. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and quaternization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride involves its interaction with specific molecular targets and pathways. It can act as a quaternary ammonium compound, disrupting cell membranes and leading to cell lysis. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;bromide
- Diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;iodide
- Diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;fluoride
Uniqueness
Diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride stands out due to its specific chloride ion, which influences its reactivity and solubility. Compared to its bromide, iodide, and fluoride counterparts, the chloride variant exhibits unique properties that make it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
24589-39-7 |
|---|---|
Formule moléculaire |
C15H32ClNO2 |
Poids moléculaire |
293.87 g/mol |
Nom IUPAC |
diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C15H31NO2.ClH/c1-6-10-11-15(5,7-2)14(17)18-13-12-16(8-3)9-4;/h6-13H2,1-5H3;1H |
Clé InChI |
BQPYXVZCRYSFHN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(CC)C(=O)OCC[NH+](CC)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


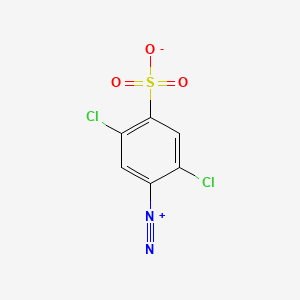
![N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B13761572.png)

![4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one](/img/structure/B13761585.png)
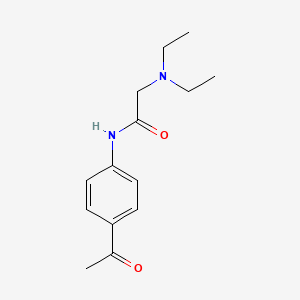
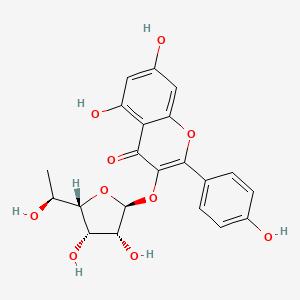
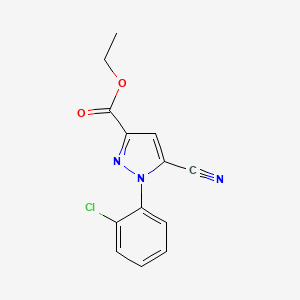

![Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B13761613.png)
![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)
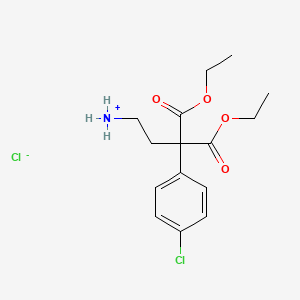

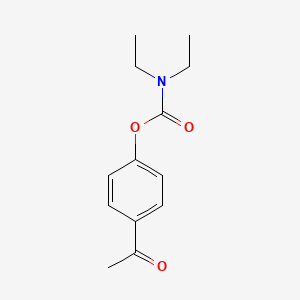
![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)
